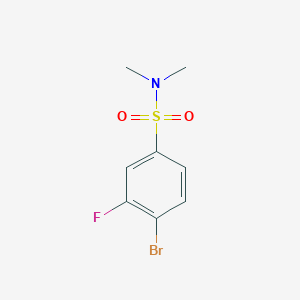

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQGQQYIIUQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 264.14 g/mol. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and binding affinity to biological targets, which is critical for its pharmacological effects.

The primary mechanism by which this compound exerts its biological activity involves the inhibition of bacterial growth through interference with folic acid synthesis. This compound acts as an inhibitor of the enzyme dihydropteroate synthetase, crucial for bacterial survival. By disrupting this pathway, the compound effectively inhibits the reproduction of bacteria, making it a candidate for antibacterial applications.

Antibacterial Properties

The sulfonamide functional group in this compound is known for its historical use as an antibiotic. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. The specific interactions between this compound and bacterial enzymes enhance its efficacy as an antibiotic .

Other Biological Activities

Research indicates that this compound may also possess anti-inflammatory and potential anticancer properties. The unique combination of halogen substituents (bromine and fluorine) may contribute to diverse pharmacological effects, although detailed studies are still required to elucidate these mechanisms fully .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : In vitro assays demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Molecular Docking Studies : Computational analyses using molecular docking techniques have predicted strong binding affinities between this compound and target proteins involved in bacterial metabolism, supporting its potential as a lead compound in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and fluorine; sulfonamide structure | Antibacterial, potential anti-inflammatory |

| 3-Bromo-4-chloro-N,N-dimethylbenzenesulfonamide | Contains chlorine instead of fluorine | Antibacterial |

| 3-Bromo-4-fluoro-N,N-diethylbenzenesulfonamide | Different alkyl substituents; varied reactivity | Antibacterial |

This table highlights the structural features and biological activities of compounds similar to this compound, showcasing its unique position within this class of compounds.

科学研究应用

Chemistry

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Functional Group Transformations : The sulfonamide group can be modified to yield derivatives with enhanced properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with amines or thiols |

| Oxidation | Conversion of the methoxy group to carbonyl |

| Reduction | Transformation of sulfonamide to amine |

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying:

- Enzyme Activities : Understanding how the compound affects enzyme function can lead to insights into metabolic pathways.

- Protein Interactions : Investigating its binding affinity with target proteins may aid in drug discovery processes.

Medicine

The therapeutic potential of this compound is under exploration, particularly for:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties.

- Anticancer Properties : Preliminary research suggests potential efficacy against certain cancer cell lines by inhibiting specific kinases involved in cell proliferation.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in oncology .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Polymer Production : Used as a monomer or additive in creating advanced materials.

- Dye Manufacturing : Its chemical structure allows for incorporation into dye formulations.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in chemical synthesis |

| Polymers | Enhances material properties |

| Dyes | Incorporation into dye formulations |

相似化合物的比较

Substituent Effects on Physical Properties

The position and type of substituents significantly alter physical properties:

Key Observations :

- Bromine vs. Fluorine : Bromine’s larger atomic size increases molecular weight and density compared to fluorine-substituted analogs (e.g., 1.543 g/cm³ for 4-bromo vs. 1.276 g/cm³ for 4-fluoro) .

- Melting Points : Symmetry in para-substituted bromo compounds (e.g., 88–90°C for 4-bromo-N,N-dimethylbenzenesulfonamide) may result in higher melting points than meta/ortho-substituted derivatives.

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : Both bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) are electron-withdrawing, but bromine’s polarizability enhances resonance effects. This combination may stabilize negative charges on the sulfonamide group, influencing acidity and binding to biological targets .

准备方法

Sulfonation of Halogenated Aniline

The initial step involves reacting the halogenated aniline (e.g., 3-bromo-4-fluoroaniline) with a sulfonyl chloride reagent under controlled conditions. The sulfonyl chloride acts as the sulfonating agent, converting the amine group into the sulfonamide.

- Reagents: Sulfonyl chloride (e.g., chlorosulfonic acid derivatives)

- Solvent: Typically anhydrous organic solvents such as dichloromethane or chloroform

- Temperature: Controlled, often 0°C to room temperature to avoid side reactions

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

This step yields the 4-bromo-3-fluoro-benzenesulfonamide intermediate.

N,N-Dimethylation of Sulfonamide

The sulfonamide intermediate is then subjected to N,N-dimethylation to introduce the two methyl groups on the nitrogen atom. This is commonly achieved by reacting with dimethylamine or using methylating agents under basic conditions.

- Reagents: Excess dimethylamine or methyl iodide with a base

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Mild heating (25–60°C) to promote reaction

- Time: Several hours to ensure complete methylation

This step produces the target compound, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide.

Representative Preparation Data and Yields

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonation | 3-bromo-4-fluoroaniline + sulfonyl chloride, 0–25°C, inert atmosphere | 4-bromo-3-fluorobenzenesulfonamide | 70–85 | Requires anhydrous conditions |

| 2 | N,N-Dimethylation | Sulfonamide + dimethylamine, DMF, 40°C, 6 h | This compound | 75–90 | Excess dimethylamine improves yield |

Industrial Scale Considerations

Industrial synthesis follows the same fundamental route but incorporates:

- Automated reactors with precise temperature and pressure control

- Use of continuous flow systems to enhance reproducibility

- Optimization of solvent recovery and purification steps to minimize waste

- Environmental controls to reduce emissions of volatile organic compounds

Research Findings and Comparative Analysis

- The sulfonation step is critical for regioselectivity, ensuring substitution at the correct position relative to the bromine and fluorine atoms.

- The choice of solvent and temperature significantly affects the purity of the sulfonamide intermediate.

- N,N-Dimethylation efficiency depends on the methylating agent and reaction time; dimethylamine provides cleaner reactions compared to methyl iodide.

- The presence of both bromine and fluorine atoms influences the compound's reactivity and biological activity, making the precise preparation method important for downstream applications.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | 3-bromo-4-fluoroaniline or 4-bromo-3-fluoroaniline |

| Key Reactions | Sulfonation with sulfonyl chloride; N,N-dimethylation with dimethylamine |

| Solvents | Dichloromethane, chloroform for sulfonation; DMF or THF for dimethylation |

| Reaction Conditions | 0–25°C for sulfonation; 25–60°C for dimethylation |

| Yields | 70–85% for sulfonation; 75–90% for dimethylation |

| Industrial Adaptations | Automated reactors, continuous flow, solvent recovery, environmental controls |

| Purification Methods | Recrystallization from organic solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。